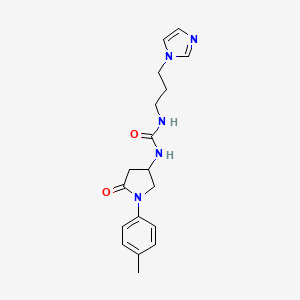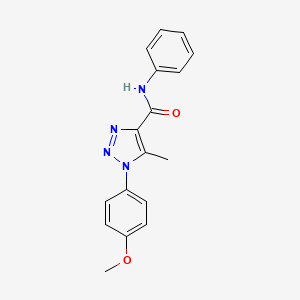
1-(3-(1H-imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. In
Wissenschaftliche Forschungsanwendungen
Molecular Rearrangement and Synthesis
- The compound's structural analogs undergo molecular rearrangement in boiling acetic acid, leading to the formation of indole and imidazolinone derivatives. This showcases its utility in the synthesis of novel organic compounds (Klásek, Lyčka, & Holčapek, 2007).
Biological Activities and Applications
- Derivatives of imidazo[1,2-a]pyridine, similar to the compound , have significant roles in chemistry and are core fragments in various drug molecules. Their biological activity and potential as antimicrobial agents are notable (Chen et al., 2021).
Antimicrobial Evaluations
- Compounds structurally related to 1-(3-(1H-imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea have shown antimicrobial activity against various bacteria and fungi (Ladani et al., 2009).
Corrosion Inhibition
- Imidazole-based materials, similar to the compound , have been reported as potential anticorrosive materials for steel in acidic media, highlighting their industrial applications (Abdulazeez et al., 2019).
Anticancer Properties
- Certain imidazole acyl urea derivatives show potential as Raf kinase inhibitors, indicating their relevance in cancer treatment research (Zhu, 2015).
Computational and Theoretical Studies
- Computational studies have been conducted on similar compounds, exploring their molecular structure and properties, which can guide the development of new materials and drugs (Tanak et al., 2010).
Cholinergic Activity
- Some acetylenic imidazoles related to the compound have been evaluated as cholinergic agents, which can have implications in the development of treatments for neurological disorders (Moon et al., 1991).
Eigenschaften
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14-3-5-16(6-4-14)23-12-15(11-17(23)24)21-18(25)20-7-2-9-22-10-8-19-13-22/h3-6,8,10,13,15H,2,7,9,11-12H2,1H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRYOIRFLZAUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N5-(3,4-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2859877.png)
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2859878.png)

![[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2859881.png)
![tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate](/img/structure/B2859885.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2859888.png)
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2859889.png)


![5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2859893.png)
![2-(4-{[(4,6-Dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2859894.png)
![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2859898.png)

![7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2859900.png)